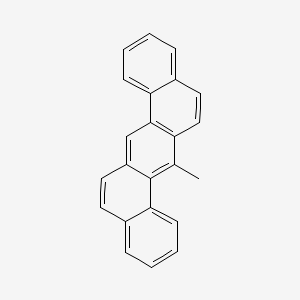

DIBENZ(a,h)ANTHRACENE, 7-METHYL-

Description

Contextualization of Dibenz(a,h)anthracene in Environmental and Biological Research

Dibenz(a,h)anthracene is a pentacyclic aromatic hydrocarbon, meaning it is composed of five fused benzene (B151609) rings. wikipedia.org It is not commercially produced but is a product of incomplete combustion from sources such as industrial emissions, vehicle exhaust, and the burning of fossil fuels. wikipedia.orgresearchgate.net Due to its low water solubility and volatility, it tends to persist in the environment, adsorbing strongly to soil and sediment particles. tpsgc-pwgsc.gc.cachemicalbook.com

From a biological research perspective, dibenz(a,h)anthracene is of considerable interest due to its potent carcinogenic properties. wikipedia.orgresearchgate.net The International Agency for Research on Cancer (IARC) has classified it as a probable human carcinogen (Group 2A). wikipedia.org Its carcinogenicity is linked to its metabolic activation within the body. Enzymes such as mixed-function oxidases metabolize dibenz(a,h)anthracene to reactive intermediates, including diol-epoxides. researchgate.net These reactive metabolites can bind to DNA, forming adducts that can lead to mutations and the initiation of cancer. researchgate.netmedchemexpress.com Consequently, dibenz(a,h)anthracene is often used as a model compound in cancer research to understand the mechanisms of PAH-induced carcinogenesis. researchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C22H14 |

| Molar Mass | 278.35 g/mol |

| Melting Point | 262-265 °C |

| Boiling Point | 524 °C |

| Water Solubility | 0.001 mg/L |

Significance of Methylated Polycyclic Aromatic Hydrocarbons in Research Contexts

The addition of one or more methyl groups to a parent PAH can significantly alter its chemical and biological properties. Methylated PAHs are also widespread in the environment and are found alongside their parent compounds in contaminated samples like sewage sludge. mdpi.com Research has shown that methylation can have a profound impact on the carcinogenicity and other biological activities of PAHs. nih.govresearchgate.net

The position of the methyl group on the aromatic ring structure is crucial in determining its effect. For instance, studies on benz(a)anthracene (B33201) derivatives have demonstrated that methylation can enhance their immunosuppressive effects. nih.gov Furthermore, research on monomethylated benz(a)anthracenes in liver cells has shown that methyl substitution can increase the activity of the aryl hydrocarbon receptor (AhR), a key player in mediating the toxic effects of many PAHs. researchgate.net

A significant aspect of research into methylated PAHs is understanding how the methyl group influences the metabolic activation process. The presence of a methyl group can affect the formation of reactive metabolites, such as diol-epoxides, and the subsequent generation of carbocations, which are critical intermediates in the DNA-binding process. A study on carbocations derived from dibenz[a,h]anthracene (B1670416) and its methylated derivatives found that the higher tumorigenic potential of these methylated compounds is reflected in the relative ease with which these carbocations are formed from their diol-epoxides. researchgate.net This highlights the importance of studying methylated PAHs as distinct entities to fully assess their environmental and health risks.

| Property | General Influence of Methylation |

|---|---|

| Carcinogenicity | Can be enhanced or altered depending on position |

| Metabolic Activation | Affects the formation of reactive metabolites |

| Biological Activity | Can modify immunosuppressive and other toxic effects |

| Environmental Fate | Can influence persistence and distribution |

Structure

3D Structure

Properties

CAS No. |

15595-02-5 |

|---|---|

Molecular Formula |

C23H16 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

14-methylnaphtho[1,2-b]phenanthrene |

InChI |

InChI=1S/C23H16/c1-15-19-13-12-16-6-2-4-8-20(16)22(19)14-18-11-10-17-7-3-5-9-21(17)23(15)18/h2-14H,1H3 |

InChI Key |

DDUMBJDETNYCKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC5=CC=CC=C52 |

Origin of Product |

United States |

Mechanisms of Metabolic Activation of Dibenz A,h Anthracene, 7 Methyl

Elucidation of Key Metabolic Pathways

Research has identified two major routes for the metabolic activation of 7-methyldibenz(a,h)anthracene. The most extensively studied is the diol-epoxide pathway, which involves a series of enzymatic reactions to form highly reactive diol-epoxides. An alternative, though less characterized, route is the one-electron oxidation pathway, which generates reactive radical cations.

Diol-Epoxide Pathway Characterization

The diol-epoxide pathway is a multi-step process involving the formation of dihydrodiols and their subsequent epoxidation. This pathway is considered a major route for the activation of many carcinogenic PAHs.

The initial step in the metabolic activation of 7-methyldibenz(a,h)anthracene involves its oxidation by cytochrome P450 (CYP) enzymes to form arene oxides. These intermediates are then hydrolyzed by microsomal epoxide hydrolase to yield trans-dihydrodiols. hyphadiscovery.com Several dihydrodiol metabolites of 7-methyldibenz(a,h)anthracene have been identified, arising from oxidation at different positions on the aromatic ring system.

Studies using rat liver microsomes have shown that 7-methyldibenz(a,h)anthracene is stereoselectively metabolized to five primary, optically active dihydrodiols. nih.gov The major enantiomers have been identified as having 1R,2R-, 3R,4R-, and 10R,11R- absolute configurations. nih.gov Further investigation has also confirmed the formation of trans-5,6- and trans-8,9-dihydrodiols with R,R absolute stereochemistry. nih.gov In mouse skin microsomes, the 8,9-dihydrodiol was detected as the predominant metabolite, with the 3,4-, 5,6-, and 10,11-dihydrodiols also being formed. nih.gov The K-region 5,6-diol is considered inactive because it cannot be further metabolized to a vicinal diol-epoxide. nih.gov

Table 1: Identified Dihydrodiol Metabolites of 7-Methyldibenz(a,h)anthracene

| Metabolite Name | Position of Dihydroxylation | Stereochemistry (Major Enantiomer) |

|---|---|---|

| trans-1,2-Dihydro-1,2-dihydroxy-7-methylbenz[a]anthracene | 1,2- | 1R,2R |

| trans-3,4-Dihydro-3,4-dihydroxy-7-methylbenz[a]anthracene | 3,4- | 3R,4R |

| trans-5,6-Dihydro-5,6-dihydroxy-7-methylbenz[a]anthracene | 5,6- (K-region) | R,R |

| trans-8,9-Dihydro-8,9-dihydroxy-7-methylbenz[a]anthracene | 8,9- | R,R |

Data sourced from studies on rat liver and mouse skin microsomes. nih.govnih.gov

The dihydrodiol metabolites, particularly the non-K-region dihydrodiols, serve as substrates for a second round of oxidation by CYP enzymes. This reaction forms diol-epoxides, which are highly reactive electrophiles. The formation of a diol-epoxide is considered a critical step for the binding of PAHs to DNA. nih.gov The general hypothesis is that non-K-region dihydrodiols that can be metabolized into vicinal diol-epoxides are key intermediates in the metabolic activation of carcinogenic PAHs. nih.gov For 7-methyldibenz(a,h)anthracene, the focus has been on the epoxidation of the 3,4-dihydrodiol, which is located in the "bay region" of the molecule.

The ultimate electrophilic metabolites are the specific diol-epoxide isomers that are sufficiently reactive to form covalent adducts with cellular macromolecules, such as DNA. For 7-methyldibenz(a,h)anthracene, the bay-region diol-epoxide, trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide, is considered the ultimate carcinogenic metabolite. nih.gov This is supported by findings that the 3,4-diol, the precursor to this diol-epoxide, is the most biologically active of the dihydrodiols tested. nih.gov

There are two main stereoisomers of the bay-region diol-epoxide: the syn- and anti-isomers. Both syn- and anti-7,12-dimethylbenz[a]anthracene-3,4-diol-1,2-epoxides have been shown to be potent tumor initiators. umn.edu These diol-epoxides can bind to DNA, forming adducts that can lead to mutations if not repaired. umn.edu Other reactive metabolites, such as 7-sulfooxymethylbenz[a]anthracene, derived from the metabolism of the methyl group, have also been identified as potential ultimate electrophilic and carcinogenic forms. nih.govnih.gov

Table 2: Key Diol-Epoxide Metabolites of 7-Methyldibenz(a,h)anthracene

| Precursor Dihydrodiol | Diol-Epoxide Metabolite | Significance |

|---|

One-Electron Oxidation Pathway

An alternative mechanism for metabolic activation is the one-electron oxidation pathway. This pathway does not involve the formation of diol-epoxides but instead generates a different type of reactive intermediate.

Formation of Benzylic Cations

A key step in the metabolic activation of 7-methyldibenz(a,h)anthracene involves the formation of benzylic cations. This process is a consequence of the enzymatic conversion of the parent compound into highly reactive diol epoxides. The bay-region diol epoxides of dibenz[a,h]anthracene (B1670416) are particularly significant in this regard. These diol epoxides can undergo heterolytic opening of the epoxide ring, leading to the formation of a stabilized benzylic carbocation. This electrophilic species is then capable of forming covalent adducts with nucleophilic sites on cellular macromolecules like DNA, a critical event in the initiation of carcinogenesis.

Enzymology of Biotransformation

The biotransformation of 7-methyldibenz(a,h)anthracene is a multi-step process orchestrated by a suite of enzymes. These enzymes work in concert to metabolize the parent hydrocarbon into various intermediates, some of which are highly reactive and play a central role in its carcinogenic activity.

Role of Cytochrome P450 Isoforms (CYP1A1, CYP1B1)

Cytochrome P450 (CYP) enzymes are paramount in the initial oxidation of 7-methyldibenz(a,h)anthracene. Specifically, isoforms CYP1A1 and CYP1B1 are key players in this process. These enzymes catalyze the introduction of an epoxide group into the aromatic ring system. Studies on the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that CYP1B1 is involved in its bioactivation to a 3,4-epoxide. nih.gov Further epoxidation by either CYP1A1 or CYP1B1 can then form the ultimate carcinogenic metabolite, a diol-epoxide. nih.gov Research indicates that CYP1A1 and CYP1B1 can exhibit different stereoselectivities, with CYP1A1 primarily forming anti-diol epoxides and CYP1B1 favoring the formation of syn-diol epoxides in the case of DMBA. nih.gov The expression of these enzymes can be influenced by exposure to other compounds, which can in turn affect the carcinogenicity of the PAH. nih.gov

Function of Microsomal Epoxide Hydrolase (mEH)

Following the initial epoxidation by CYPs, microsomal epoxide hydrolase (mEH) plays a crucial role. wikipedia.org This enzyme, encoded by the EPHX1 gene in humans, catalyzes the hydrolysis of the newly formed epoxide ring to a trans-dihydrodiol. wikipedia.orgucdavis.edu This hydration step is a critical part of the metabolic activation pathway, as the resulting dihydrodiol is the substrate for the second epoxidation reaction that forms the ultimate carcinogenic diol epoxide. nih.govnih.govepa.gov The importance of mEH is highlighted by studies showing that its absence or inhibition significantly reduces the carcinogenic activity of PAHs like DMBA. nih.govnih.gov The enzyme is a single polypeptide chain anchored to the cell membrane, with its catalytic domain residing in the C-terminal region. wikipedia.orgucdavis.edu

Involvement of Other Biotransformation Enzymes (e.g., Aldo-Keto Reductases, Sulfotransferases)

Beyond the primary CYP and mEH pathway, other enzymes also contribute to the biotransformation of 7-methyldibenz(a,h)anthracene and its metabolites. Aldo-keto reductases (AKRs) are a superfamily of enzymes that can catalyze the oxidation of PAH trans-dihydrodiols to form reactive PAH o-quinones. frontiersin.org This represents an alternative metabolic activation pathway. AKRs can also reduce these o-quinones back to catechols, setting up a redox cycle that can generate reactive oxygen species and lead to oxidative DNA damage. frontiersin.org Specifically, AKR1C3 has been implicated in the oxidative activation of PAH dihydrodiols. nih.gov

Sulfotransferases (SULTs) are phase II metabolizing enzymes that can conjugate sulfate (B86663) groups to hydroxylated PAH metabolites. This process can lead to the formation of electrophilic sulfuric acid esters that are capable of binding to DNA. researchgate.net

Stereoselectivity in Metabolic Activation Processes

The metabolic activation of 7-methyldibenz(a,h)anthracene is a highly stereoselective process, meaning that the enzymes involved preferentially produce specific stereoisomers of the metabolites. This stereoselectivity has profound implications for the biological activity of the resulting compounds.

Enantiomeric and Diastereomeric Diol-Epoxide Formation

The metabolism of 7-methyldibenz[a]anthracene by rat liver microsomes has been shown to be stereoselective, producing optically active dihydrodiols as the main metabolites. nih.gov The absolute configurations of the major dihydrodiol enantiomers have been determined to be 1R,2R-, 3R,4R-, and 10R,11R-. nih.gov

The subsequent epoxidation of these dihydrodiols leads to the formation of diol epoxides, which can exist as a pair of diastereomers: one where the benzylic hydroxyl group is cis to the epoxide oxygen (diol epoxide-1) and one where it is trans (diol epoxide-2). nih.gov Each of these diastereomers can also exist as a pair of enantiomers, resulting in a total of four possible stereoisomers. nih.gov

Research on dibenz[a,h]anthracene has shown that these different stereoisomers exhibit varying levels of mutagenic and tumorigenic activity. nih.gov For instance, the diol epoxide with (1S,2R,3S,4R) absolute configuration showed the highest mutagenic activity in Salmonella typhimurium, while the (1R,2S,3S,4R) enantiomer was most mutagenic in Chinese hamster V-79 cells. nih.gov Furthermore, a consistent finding across several PAHs is that the bay-region diol epoxide enantiomer with [R,S,S,R] absolute stereochemistry possesses high tumorigenic activity. nih.gov

The formation of a bis-diol-epoxide has also been proposed as a major activation pathway for dibenz[a,h]anthracene in mouse skin, where the initial 3,4-diol is further metabolized to a 3,4,10,11-bis-diol before the final epoxidation. nih.gov

Chiral Analysis of Metabolites

The metabolic activation of dibenz(a,h)anthracene (DBA) by liver microsomes from rats pre-treated with Aroclor 1254 results in the formation of various metabolites, with a significant portion being trans-dihydrodiols. nih.gov Specifically, trans-1,2-, trans-3,4-, and trans-5,6-dihydrodiols are formed. nih.gov The formation of these dihydrodiols is a highly stereoselective process, leading to an enrichment of particular enantiomers. nih.gov

Research has shown that the metabolism of DBA produces a high enantiomeric excess of the (R,R)-dihydrodiols. For instance, the trans-1,2-, trans-3,4-, and trans-5,6-dihydrodiols are found to be highly enriched in their (R,R) enantiomers, with enantiomeric purities of 85%, 71%, and 98% respectively. nih.gov This stereoselectivity is attributed to the combined actions of cytochrome P-450c, which catalyzes the initial epoxidation, and microsomal epoxide hydrolase, which hydrates the resulting epoxides. nih.gov

The following table summarizes the key dihydrodiol metabolites of the parent compound, dibenz(a,h)anthracene, and their observed enantiomeric enrichment.

| Metabolite | Enantiomeric Enrichment |

| trans-1,2-Dihydrodiol | 85% (R,R) |

| trans-3,4-Dihydrodiol | 71% (R,R) |

| trans-5,6-Dihydrodiol | 98% (R,R) |

Data derived from studies on Dibenz(a,h)anthracene metabolism by rat liver microsomes. nih.gov

Further research is necessary to specifically elucidate the metabolic pathways and perform a detailed chiral analysis of the metabolites of 7-methyldibenz(a,h)anthracene to fully understand its biological activity and carcinogenic potential.

Molecular Interactions and Dna Adduct Formation by Dibenz A,h Anthracene, 7 Methyl

Characterization of DNA Adduct Structures

Analysis of DNA isolated from SENCAR mouse epidermis 24 hours after topical application of 7-MBA has revealed the formation of multiple DNA adducts. oup.comnih.gov The identification of these adducts has been accomplished using techniques such as ³²P-postlabeling coupled with high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). oup.comnih.gov

The primary targets for adduct formation by 7-MBA metabolites are guanine bases in DNA. Studies have consistently shown that the major DNA adduct formed in mouse epidermis is derived from the reaction with deoxyguanosine (dGuo). oup.comnih.gov This principal adduct has been tentatively identified as (+) anti-7-MBADE-trans-N²-dGuo, resulting from the trans-addition of the ultimate carcinogen to the exocyclic amino group (N²) of guanine. oup.comnih.govoup.com In addition to this major adduct, a minor dGuo adduct derived from the bay-region syn-diol-epoxide of 7-MBA has also been detected. oup.comnih.gov

Metabolites of 7-MBA also react with deoxyadenosine (B7792050) (dAdo) residues in DNA, although to a lesser extent than with deoxyguanosine. oup.comnih.gov In vitro reactions of the bay-region anti-diol epoxide of 7-MBA with calf thymus DNA showed a significantly higher extent of reaction with dGuo compared to dAdo. oup.com Nevertheless, analyses have identified the presence of minor deoxyadenosine adducts. oup.comnih.gov One minor dAdo adduct is formed from the bay-region syn-diol-epoxide, and another has been detected that could arise from either the anti- or the syn-diol epoxide. oup.comnih.gov

Table 1: Identified DNA Adducts of 7-Methyl-dibenz(a,h)anthracene

| Adduct Identity | Nucleoside Target | Metabolic Precursor | Abundance |

|---|---|---|---|

| (+) anti-7-MBADE-trans-N²-dGuo | Deoxyguanosine | anti-Bay-Region Diol-Epoxide | Major |

| syn-7-MBADE-dGuo | Deoxyguanosine | syn-Bay-Region Diol-Epoxide | Minor |

| syn-7-MBADE-dAdo | Deoxyadenosine | syn-Bay-Region Diol-Epoxide | Minor |

The metabolic activation of 7-MBA predominantly proceeds through the formation of dihydrodiols and subsequently, highly reactive diol epoxides. nih.gov The bay-region diol epoxide theory correctly predicts that the ultimate carcinogenic metabolites are bay-region diol epoxides. For 7-MBA, this corresponds to the trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide (7-MBA-3,4-diol 1,2-oxide). nih.gov Both the anti- and syn-diastereomers of the bay-region diol epoxide (anti-7-MBADE and syn-7-MBADE) are formed and are responsible for the observed DNA adducts. oup.comnih.gov The anti-diol-epoxide is particularly significant as it gives rise to the major deoxyguanosine adduct. oup.comnih.gov In vitro studies reacting racemic bay-region anti-diol epoxides of 7-MBA with calf thymus DNA produced profiles consisting of two deoxyguanosine and two deoxyadenosine adducts. nih.gov

During the analysis of DNA adducts from radiolabeled PAHs, it is common to find a significant portion of radioactivity that is not associated with the well-characterized, hydrophobic adducts. berkeley.edu This radioactivity often elutes early in chromatographic separations, suggesting the presence of more polar adducts whose structures are typically not elucidated. berkeley.edu For the related compound dibenz[a,j]anthracene (B1218775), evidence for the formation of polar adducts in mouse epidermis has been reported. sigmaaldrich.com While specific polar adducts of 7-MBA have not been explicitly characterized in the reviewed literature, the presence of several unidentified adducts in HPLC and TLC chromatograms from 7-MBA-treated mice has been noted. nih.gov It is plausible that some of these unidentified spots correspond to polar adducts, potentially arising from further metabolism of the primary adducts or from alternative metabolic pathways.

Kinetics and Extent of DNA Adduct Formation

The extent of DNA adduct formation is a key determinant of the tumor-initiating activity of a chemical. Studies in SENCAR mice provide quantitative data on the level of 7-MBA binding to epidermal DNA.

Twenty-four hours after a single topical application of 400 nmol of 7-MBA, the total level of covalent binding to DNA was determined to be 0.37 ± 0.07 pmol of adduct per mg of DNA. oup.comnih.gov This level of binding is considered significant and correlates with the compound's known tumor-initiating potency. oup.comnih.gov For comparison, the same studies noted that the highly potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) exhibited a binding level of 6.4 ± 0.01 pmol/mg DNA, while the much weaker dibenz[a,j]anthracene showed binding at 0.03 ± 0.01 pmol/mg DNA. oup.comnih.gov

The reactivity of the ultimate carcinogenic metabolite can be assessed by its rate of hydrolysis. The bay-region anti-diol epoxide of 7-MBA has a half-life (t₁/₂) of 138 minutes in water and 93 minutes in a Tris-HCl buffer (pH 7.0). nih.gov The presence of DNA accelerates this hydrolysis, indicating an interaction between the diol epoxide and the DNA molecule that facilitates the reaction leading to adduct formation. nih.gov

Table 2: Extent of DNA Binding and Reactivity of 7-MBA Intermediates

| Parameter | Value | Conditions |

|---|---|---|

| Total Covalent DNA Binding | 0.37 ± 0.07 pmol/mg DNA | SENCAR Mouse Epidermis, 24h post-application |

| Half-life (anti-7-MBADE) | 138 minutes | In water |

Time-Dependent Adduct Formation in Cellular Systems

Kinetics for the related compound 7,12-dimethylbenz[a]anthracene (DMBA) under photo-irradiation show that the decomposition of the parent compound and the formation of photoproducts occur over several hundred minutes, with multiple DNA adducts being formed during this process. mdpi.comresearchgate.net Such studies underscore that the concentration of reactive metabolites and the resulting levels of DNA adducts can fluctuate over time.

Comparative Adduct Levels Across Different Biological Models

The extent of DNA adduct formation can vary significantly depending on the specific chemical structure of the PAH and the biological system used for activation. Research comparing different PAHs highlights these differences in binding efficiency.

For the related compound 7-methylbenz[a]anthracene (B135024) (7-MBA), analysis in SENCAR mouse epidermis 24 hours after topical application revealed a total covalent binding level of 0.37 ± 0.07 pmol/mg DNA. nih.gov This level was intermediate when compared to other PAHs under similar conditions, demonstrating a clear structure-activity relationship. nih.gov

Studies on the parent compound, dibenz[a,h]anthracene (B1670416) (DBA), and its metabolites in C3H10T1/2 cells also show differential adduct formation. The bay-region diol-epoxide metabolite, DBA-3,4-diol-1,2-oxide, was a potent inducer of morphological transformation, and treatment with DBA itself resulted in the formation of at least 11 distinct adducts. nih.gov

The table below presents comparative DNA adduct levels for several relevant PAHs in different experimental systems.

| Compound | Biological Model/System | Adduct Level | Source |

| 7-methylbenz[a]anthracene | SENCAR Mouse Epidermis | 0.37 ± 0.07 pmol/mg DNA | nih.gov |

| 7,12-dimethylbenz[a]anthracene | SENCAR Mouse Epidermis | 6.4 ± 0.01 pmol/mg DNA | nih.gov |

| Dibenz[a,j]anthracene | SENCAR Mouse Epidermis | 0.03 ± 0.01 pmol/mg DNA | nih.gov |

| Dibenz[a,h]anthracene | Rat Liver Microsomes + Calf Thymus DNA | 9.9 ± 2.4 pmol/mg DNA | nih.gov |

| (-)-3,4-dihydrodiol of DBA | Rat Liver Microsomes + Calf Thymus DNA | 23 ± 6 pmol/mg DNA | nih.gov |

| (+)-3,4-dihydrodiol of DBA | Rat Liver Microsomes + Calf Thymus DNA | 1.5 ± 0.4 pmol/mg DNA | nih.gov |

Specificity of DNA Adduct Formation

Stereochemical Influence on Adduct Configuration

The three-dimensional structure of the reactive diol-epoxide metabolites plays a critical role in the type and conformation of the resulting DNA adducts. Diol-epoxides can exist as different stereoisomers, primarily syn and anti diastereomers, where the epoxide oxygen is on the same or opposite side of the plane as the benzylic hydroxyl group.

In studies of dibenz[a,h]anthracene, the absolute configuration of various adducts has been determined. The primary bay region adduct is formed from the (anti)-3S,4R-dihydroxy-1R,2S-epoxy-1,2,3,4-tetrahydrodibenz[a,h]anthracene metabolite, which arises from the (-)-3,4-dihydrodiol. nih.gov Adducts derived from the anti-diol-epoxide were found to be more abundant than those from the syn-diol-epoxide. Specifically, anti-bay region diolepoxide-deoxyguanosine adducts accounted for 17.7% of adduct-associated radioactivity, while syn-diolepoxide-derived deoxyguanosine adducts accounted for 5.8%. nih.gov

Similarly, for 7-methylbenz[a]anthracene, DNA adducts are formed from both the anti- and syn-bay-region diol-epoxides. nih.gov The major adduct identified in mouse epidermis derives from the (+)-anti-diol-epoxide isomer. nih.gov This preference for the formation of anti-diol-epoxide adducts is a common feature among carcinogenic PAHs and is linked to higher biological activity.

DNA Adductomics Research Applied to Dibenz(a,h)anthracene, 7-Methyl-

Comprehensive Screening and Identification of Adducts

DNA adductomics aims to comprehensively screen for and identify all DNA adducts in a biological sample, providing a global profile of DNA damage. While specific adductomics studies on 7-methyldibenz(a,h)anthracene are not detailed in the available literature, the techniques employed for related compounds are directly applicable.

A primary method used for the comprehensive screening of PAH-DNA adducts is ³²P-postlabeling . This highly sensitive assay can detect a wide range of structurally diverse adducts without prior knowledge of their identity. springernature.comwisnerbaum.com The method involves digesting the DNA to nucleotides, enriching the adducts, labeling them with ³²P, and then separating them using chromatography, typically thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govspringernature.com

This approach has been successfully used to characterize the adduct profiles of parent compounds and related isomers:

Dibenz(a,h)anthracene (DBA): Using ³²P-postlabeling, researchers identified 11 distinct DNA adducts in C3H10T1/2 cells treated with DBA. nih.gov This demonstrates the complexity of the DNA damage profile from a single PAH.

7-methylbenz[a]anthracene (7-MBA): Analysis of DNA from treated mouse epidermis by ³²P-postlabeling coupled with HPLC and TLC revealed the presence of multiple adducts derived from both deoxyguanosine and deoxyadenosine. nih.gov The technique was sensitive enough to detect major adducts as well as several minor and unidentified adducts, highlighting its utility in comprehensive screening. nih.gov

These adductomics approaches are crucial for creating a complete picture of the DNA-damaging potential of compounds like 7-methyldibenz(a,h)anthracene, linking chemical exposure to specific patterns of genetic damage.

Quantification of Multiple Adduct Species

Following metabolic activation, 7-methyl-dibenz(a,h)anthracene can form several different DNA adducts. The precise quantification and characterization of these multiple adduct species are crucial for understanding its mutagenic and carcinogenic potential. Research into the DNA adduction of related polycyclic aromatic hydrocarbons (PAHs) often reveals a complex mixture of adducts, primarily involving covalent bonds with the nucleophilic sites of guanine and adenine residues in DNA.

While detailed quantitative data for every specific adduct of 7-methyl-dibenz(a,h)anthracene is not extensively detailed in publicly accessible research, studies on analogous methylated PAHs provide a framework for the types of adducts formed and the analytical methods used for their quantification. For instance, analysis of DNA adducts from similar compounds often involves techniques like ³²P-postlabeling coupled with high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), as well as mass spectrometry-based approaches nih.govnih.govnih.govberkeley.eduacs.org.

These methods allow for the separation and identification of different adducts, such as those formed from the reaction of diol epoxide metabolites with deoxyguanosine (dGuo) and deoxyadenosine (dAdo). In studies of structurally similar compounds, adducts are often categorized based on their stereochemistry (e.g., anti- or syn-diol epoxides) and the specific nucleobase to which they are attached nih.gov.

For the related compound 7-methylbenz[a]anthracene (7-MBA), a different molecule, researchers have been able to quantify the relative levels of various DNA adducts formed in mouse epidermis. This was achieved using ³²P-postlabeling and HPLC analysis. The study identified a major adduct, tentatively identified as (+)-anti-7-MBADE-trans-N²-dGuo, alongside several minor and unidentified adducts nih.gov. The distribution of these adducts provides insight into the metabolic pathways and the potential for specific types of DNA damage.

Although direct quantitative tables for 7-methyl-dibenz(a,h)anthracene are not available from the search results, the table below illustrates the type of data generated for a closely related, but distinct, compound, 7-methylbenz[a]anthracene, to demonstrate the analytical approach used in the field nih.gov.

Table 1: Example of Relative Levels of 7-methylbenz[a]anthracene (7-MBA)-DNA Adducts in Mouse Epidermis (Data for a structurally different compound)

| HPLC Peak | Tentative Identity of Adduct | % of Total Radioactivity | fmol of Adduct/mg of DNA |

| 1 | Unknown | 2.10 | 7.83 |

| 2 | Unknown | 2.14 | 7.98 |

| 3 | anti-7-MBADE-dGuo | 2.40 | 8.95 |

| 4 | Unknown | 2.60 | 9.70 |

| 5 | syn-7-MBADE-dAdo | 2.80 | 10.44 |

| 6 | syn-7-MBADE-dGuo | 3.30 | 12.31 |

| 7 | Unknown | 3.60 | 13.42 |

| 8 | anti-7-MBADE-dAdo | 4.10 | 15.28 |

| 9 | Unknown | 4.80 | 17.90 |

| 10 | Unknown | 5.80 | 21.62 |

| 11 | Unknown | 8.20 | 30.56 |

| 12 | (+) anti-7-MBADE-trans-N²-dGuo | 26.00 | 96.94 |

This table is presented for illustrative purposes to show the methodology of adduct quantification for a related PAH. The data does not represent adducts from Dibenz(a,h)anthracene, 7-Methyl-. Data sourced from a study on 7-methylbenz[a]anthracene nih.gov.

Molecular and Cellular Mechanisms of Carcinogenesis

Genotoxic Mechanisms

The genotoxicity of a chemical compound refers to its ability to damage the genetic information within a cell, causing mutations and potentially leading to cancer. For dibenz(a,h)anthracene, its genotoxic potential is well-established, with studies showing it can induce DNA damage and gene mutations in both bacterial and mammalian cell cultures. epa.govcaltagmedsystems.co.uk

There is no specific information available in the reviewed literature concerning the induction of DNA damage and the activation of specific repair pathways following exposure to 7-methyldibenz(a,h)anthracene. For the parent compound, dibenz(a,h)anthracene, exposure leads to the formation of DNA adducts, which triggers a DNA damage response that can involve cell cycle arrest and apoptosis. medchemexpress.com This response is a cellular defense mechanism to prevent the replication of damaged DNA.

Specific data on the molecular basis of mutagenesis, such as the prevalence of A→T transversions, for 7-methyldibenz(a,h)anthracene is not available. For related compounds like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a different PAH, studies have shown that its diol epoxides can lead to specific mutations, such as A→T transversions in the H-ras gene, which are critical for tumor initiation in mouse skin.

Cellular transformation, the process by which normal cells acquire the characteristics of cancer cells, has been demonstrated for the parent compound, dibenz(a,h)anthracene, in mammalian cell cultures. epa.govcaltagmedsystems.co.uk However, specific studies utilizing cellular transformation models to assess the carcinogenic potential of 7-methyldibenz(a,h)anthracene have not been identified in the available literature.

Role of DNA Adducts in Tumor Initiation Models

The formation of DNA adducts is a critical step in the initiation of tumors by chemical carcinogens. The type and quantity of these adducts often correlate with the carcinogenic potency of the compound.

A direct correlation between DNA adduct formation and the tumor-initiating activity of 7-methyldibenz(a,h)anthracene has not been established due to a lack of specific studies. For the related compound, 7-methylbenz[a]anthracene (B135024), the level of total covalent binding to DNA has been shown to correlate well with its relative tumor-initiating activity. nih.gov

Research on a different isomer, 7-methyldibenz[a,j]anthracene, has provided insights that may be relevant. A comparative study of the metabolism of dibenz[a,j]anthracene (B1218775) and its 7-methyl derivative in mouse keratinocytes revealed significant differences. nih.gov The 7-methyl derivative, 7-methyldibenz[a,j]anthracene, resulted in a higher intracellular concentration of the 3,4-dihydrodiol metabolite compared to the parent compound. nih.gov This is noteworthy because the 3,4-diol is a precursor to the highly carcinogenic bay-region diol epoxide. This suggests that the presence of a methyl group at the 7-position can significantly alter the metabolic pathway, potentially leading to an increase in the formation of the ultimate carcinogenic species and, consequently, a higher carcinogenic activity. nih.gov

There is no information available to identify the specific DNA adducts formed from 7-methyldibenz(a,h)anthracene and their role in its carcinogenic potency. For 7-methylbenz[a]anthracene, studies have identified deoxyguanosine and deoxyadenosine (B7792050) adducts formed from both the anti- and syn-bay-region diol-epoxides. nih.gov The major DNA adduct was tentatively identified as (+)-anti-7-MBADE-trans-N2-dGuo. nih.gov The presence of multiple DNA adducts highlights the complex interaction of the carcinogen's metabolites with DNA. nih.gov

The current body of scientific literature lacks specific data on the molecular and cellular mechanisms of carcinogenesis for 7-methyldibenz(a,h)anthracene. While the carcinogenic properties of the parent compound, dibenz(a,h)anthracene, and other methylated PAHs are well-documented, dedicated research on the 7-methyl derivative of dibenz(a,h)anthracene is required to elucidate its specific genotoxic effects, metabolic pathways, and the nature of its DNA adducts. Such studies are crucial for a comprehensive understanding of its carcinogenic risk to humans. The findings on 7-methyldibenz[a,j]anthracene suggest that methylation can enhance carcinogenic potential, underscoring the need for further investigation into 7-methyldibenz(a,h)anthracene.

Modulation of Cellular Signaling Pathways

The interaction of 7-methyldibenz(a,h)anthracene with cellular signaling pathways is a key aspect of its carcinogenic activity. These interactions can lead to altered gene expression, and dysregulation of fundamental cellular processes such as proliferation and apoptosis.

Aryl Hydrocarbon Receptor (AhR) Activation and Gene Expression

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic and carcinogenic effects of many PAHs. nih.govnih.gov Upon binding to a ligand such as a PAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). nih.gov This binding initiates the transcription of a battery of genes, including those encoding for metabolic enzymes such as cytochrome P450s (CYPs), particularly CYP1A1 and CYP1B1. psu.edumedicopublication.com

Effects on Cell Proliferation and Apoptosis Mechanisms in Research Models

The dysregulation of cell proliferation and the evasion of apoptosis are hallmarks of cancer. While specific studies on 7-methyldibenz(a,h)anthracene are limited, research on the highly carcinogenic related compound, 7,12-dimethylbenz[a]anthracene (DMBA), provides insights into the potential mechanisms.

DMBA has been shown to induce apoptosis in various cell types, including pre-B cells. nih.govnih.gov One identified mechanism involves a caspase-8-dependent pathway. nih.gov This process can be initiated by the metabolic activation of the PAH, which is dependent on CYP1B1 in bone marrow stromal cells. psu.edu The activated metabolites can then trigger a cascade of events leading to programmed cell death. In some models, DMBA-induced apoptosis is mediated by the activation of the interferon-inducible protein kinase (PKR), which in turn activates caspase-8. nih.gov Furthermore, DMBA has been found to upregulate the expression of FasL and Bcl-2, which can inhibit apoptosis in breast cancer cells. semanticscholar.org

Conversely, some PAHs and their metabolites can promote cell proliferation. While direct evidence for 7-methyldibenz(a,h)anthracene is not available, the balance between apoptosis and proliferation is a critical determinant of whether a cell undergoes malignant transformation. The ability of a PAH to induce DNA damage can trigger either apoptosis as a protective mechanism or, if the damage is not repaired correctly, lead to mutations that drive uncontrolled cell growth.

Structure-Activity Relationships in Carcinogenesis

The carcinogenicity of a PAH is intimately linked to its chemical structure. The size and shape of the molecule, the presence of specific regions like the "bay region," and the nature and position of substituents all contribute to its biological activity.

Influence of Methyl Substitution Position

The position of a methyl group on the aromatic ring system of a PAH can dramatically influence its carcinogenic activity. Methylation can affect the electronic properties of the molecule, its susceptibility to metabolic activation, and the reactivity of its metabolites.

For example, in the case of benz[a]anthracene, methylation at certain positions enhances its tumorigenicity. The tumor-initiating activity of 12-methylbenz[a]anthracene is greater than that of its related methylene-bridged derivative. nih.gov In contrast, some studies on trimethylated benz[a]anthracenes have shown a lack of carcinogenic activity, suggesting that the position and number of methyl groups are critical. epa.gov The introduction of a methyl group can influence the metabolic pathway, potentially favoring the formation of more potent carcinogenic metabolites.

Comparative Carcinogenicity with Related PAH Derivatives

The carcinogenicity of 7-methyldibenz(a,h)anthracene can be understood in the context of its parent compound and other related PAHs. Dibenz(a,h)anthracene is a known potent carcinogen, producing tumors in various animal models through different routes of administration. epa.gov It has been shown to be a more potent carcinogen than benzo[a]pyrene (B130552) at lower doses in some studies. medicopublication.com

The addition of a methyl group to a PAH often enhances its carcinogenic potential. A prime example is the high carcinogenicity of 7,12-dimethylbenz[a]anthracene (DMBA) compared to its parent compound, benz[a]anthracene. nih.govwikipedia.org Studies on the isomeric 7-methyldibenz[a,j]anthracene have shown it to have greater biological activity than its parent compound, dibenz[a,j]anthracene, which is attributed to differences in their metabolism. nih.gov It is therefore plausible that 7-methyldibenz(a,h)anthracene is also more carcinogenic than dibenz(a,h)anthracene.

| Compound | Carcinogenic Activity |

| Dibenz(a,h)anthracene | Potent carcinogen in multiple species and tissues. epa.gov |

| 7,12-Dimethylbenz[a]anthracene | Highly potent carcinogen, widely used as a tumor initiator in research. nih.govwikipedia.org |

| Benzo[a]pyrene | Potent carcinogen, often used as a benchmark for PAH carcinogenicity. scilit.com |

| 12-Methylbenz[a]anthracene | More tumorigenic than related methylene-bridged derivative. nih.gov |

Steric Hindrance Effects on Metabolic Pathways and Activity

The presence of a methyl group can introduce steric hindrance that alters the way the molecule interacts with metabolic enzymes. This can shift the balance of metabolic pathways, favoring either detoxification or activation to carcinogenic metabolites.

Research on the metabolism of the isomeric 7-methyldibenz[a,j]anthracene has revealed that the methyl group significantly influences its metabolic fate. nih.gov Compared to the parent compound, 7-methyldibenz[a,j]anthracene metabolism leads to a higher proportion of the 3,4-dihydrodiol, which is a proximate carcinogen that can be further metabolized to a highly reactive diol-epoxide. nih.gov The methyl group appears to sterically hinder other metabolic sites, thereby directing metabolism towards the formation of the more tumorigenic bay-region diol-epoxide. This suggests that the methyl group in 7-methyldibenz(a,h)anthracene could similarly influence its metabolic activation pathway, potentially enhancing its carcinogenic activity by directing metabolism towards the formation of ultimate carcinogenic species.

Analytical Methodologies for Research on Dibenz A,h Anthracene, 7 Methyl and Its Biotransformation Products

Chromatographic Techniques for Metabolite and Adduct Separation

Chromatography is a cornerstone for the analysis of 7-methyl-dibenz(a,h)anthracene biotransformation, enabling the separation of the parent compound from its various metabolites, which often exist as complex isomeric mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prominently used technique for the separation and purification of 7-methyl-dibenz(a,h)anthracene metabolites. nih.gov Its versatility allows for various modes of operation to resolve compounds with differing polarities and structural characteristics.

A combination of reversed-phase and normal-phase HPLC is frequently employed for the effective purification of dihydrodiol metabolites of 7-methylbenz[a]anthracene (B135024). nih.govnih.gov

Reversed-Phase (RP) HPLC: This is often the initial step in metabolite separation. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. nih.gov For polycyclic aromatic hydrocarbon (PAH) analysis, a common setup involves a C18 column and a mobile phase gradient, typically composed of water and an organic solvent like acetonitrile (B52724) or methanol. scilit.com This method separates compounds based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.

Normal-Phase (NP) HPLC: Following initial separation by RP-HPLC, normal-phase chromatography is often used for further purification. nih.gov NP-HPLC utilizes a polar stationary phase (like silica (B1680970) or an aminopropyl-bonded phase) and a non-polar mobile phase (such as n-hexane). nih.gov This technique separates isomers based on the number of aromatic carbons and their planarity, providing a different selectivity compared to RP-HPLC. nih.gov The purification of the non-K-region dihydrodiols of 7-methylbenz[a]anthracene has been successfully achieved using a sequence of TLC followed by preparative HPLC. nih.gov

The complementary nature of these two HPLC modes is crucial for isolating individual metabolites from complex biological extracts. For instance, fungal metabolism of 7-methylbenz[a]anthracene (7-MBA) yielded several metabolites, including dihydrodiols and tetraols, which were isolated and identified using a combination of reversed-phase and normal-phase HPLC. nih.gov

Table 1: HPLC Applications in the Analysis of 7-Methyl-dibenz(a,h)anthracene and Related PAH Metabolites

| HPLC Mode | Stationary Phase Example | Mobile Phase Example | Application |

| Reversed-Phase | C18 (Octadecylsilane) | Water/Acetonitrile Gradient | Initial separation of complex metabolite mixtures from biological extracts. |

| Normal-Phase | Silica Gel, Aminopropyl | n-Hexane/Modifier | Separation of isomers; purification of specific metabolite fractions. |

| Chiral Stationary Phase | (R)-N-(3,5-dinitrobenzoyl)phenylglycine | Hexane/Ethanol/Acetonitrile | Resolution of individual enantiomers of dihydrodiol metabolites. |

The metabolic activation of 7-methyl-dibenz(a,h)anthracene often produces chiral metabolites, such as trans-dihydrodiols, which exist as pairs of enantiomers. These enantiomers can exhibit different biological activities, making their separation and individual characterization essential. Chiral Stationary Phase (CSP) HPLC is the definitive method for this purpose.

Research has demonstrated the direct resolution of enantiomers of mono- and diol metabolites of methyl-substituted benz[a]anthracene using a commercially available chiral column. nih.gov These columns are packed with a chiral selector, such as (R)-N-(3,5-dinitrobenzoyl)phenylglycine bonded to a silica support, which allows for differential interaction with the two enantiomers, leading to their separation. nih.gov The stereoselective metabolism of 7-MBA by rat liver microsomes results in five optically active dihydrodiols, whose enantiomers have been successfully resolved and purified through a combination of HPLC techniques, including chiral separation. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a valuable tool in the analysis of 7-methyl-dibenz(a,h)anthracene metabolites, particularly for initial purification and for the analysis of DNA adducts. In the preparation and purification of the dihydrodiols of 7-methylbenz[a]anthracene, TLC was used as an initial purification step before the final purification by preparative HPLC. nih.gov

Furthermore, in studies of the genotoxicity of this compound, TLC has been instrumental. An improved TLC procedure has been used to resolve the complex mixture of ³²P-postlabeled DNA adducts formed in mouse epidermis after topical application of 7-methylbenz[a]anthracene. nih.gov This allowed for the separation and subsequent identification of adducts derived from both the anti- and syn-bay-region diol-epoxides of the parent compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of a wide range of PAHs and their derivatives. nih.gov While there is extensive literature on the GC-MS analysis of the parent compound, 7-methylbenz[a]anthracene, specific applications for its polar metabolites like dihydrodiols are less commonly reported. nih.gov

The analysis of polar metabolites such as dihydrodiols and phenols by GC-MS typically requires a derivatization step to increase their volatility and thermal stability. A common approach is silylation, where polar hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. Although not specifically detailed for 7-methyl-dibenz(a,h)anthracene metabolites in the reviewed literature, this is a standard procedure for the GC-MS analysis of polar PAH metabolites.

GC-MS combines the high-resolution separation capabilities of a gas chromatograph with the sensitive and specific detection of a mass spectrometer. The GC separates the components of a mixture based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. For complex environmental and biological samples, GC coupled with tandem mass spectrometry (GC-MS/MS) can offer even greater selectivity and sensitivity, minimizing interferences from the sample matrix. shimadzu.com

Spectrometric Methods for Structural Elucidation and Quantification

Following separation, spectrometric methods are indispensable for the definitive identification of metabolites and the elucidation of their chemical structures.

A combination of spectrometric techniques is often necessary for full structural characterization. For example, the metabolites of 7-methylbenz[a]anthracene formed by the fungus Cunninghamella elegans were identified by comparing their chromatographic behavior, UV-visible absorption spectra, and mass spectral properties with those of authentic reference compounds. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are particularly powerful for analyzing metabolites. For instance, in studies of the related compound 7,12-dimethylbenz[a]anthracene (B13559), ESI-MS was used to detect a sulfoxy metabolite, visualizing the intact conjugate anion in negative ion mode and the corresponding carbocation in positive ion mode. nih.govresearchgate.net Fragment ion analysis using MS/MS provided interpretable fragments that helped in elucidating the structure of the metabolite and its side-reactions. nih.govresearchgate.net

Circular dichroism (CD) spectroscopy is a crucial technique for determining the absolute stereochemistry of chiral metabolites. After separating the enantiomers of 7-methylbenz[a]anthracene dihydrodiols by chiral HPLC, their absolute configurations (e.g., 1R,2R- or 3R,4R-) were determined by comparing their CD spectra with those of reference dihydrodiols of known stereochemistry. nih.gov This method is sensitive to the spatial arrangement of atoms and can be used to assign the R,R or S,S configuration to the separated enantiomers. nih.gov

Table 2: Spectrometric Methods in the Analysis of 7-Methyl-dibenz(a,h)anthracene Metabolites

| Spectrometric Method | Information Provided | Application Example |

| Mass Spectrometry (MS, MS/MS) | Molecular weight, elemental composition, structural fragmentation patterns. | Identification of dihydrodiols, phenols, and sulfate (B86663) conjugates; elucidation of fragmentation pathways. nih.govresearchgate.net |

| UV-Visible Spectroscopy | Characteristic absorption maxima related to the aromatic ring system. | Preliminary identification of metabolite classes by comparing spectra to standards. nih.gov |

| Fluorescence Spectroscopy | Excitation and emission spectra, which are highly characteristic of specific PAHs. | Highly sensitive and selective detection and quantification of metabolites. |

| Nuclear Magnetic Resonance (NMR) | Detailed information on the number and connectivity of atoms (¹H, ¹³C). | Definitive structural elucidation of purified metabolites, such as assigning the position of hydroxyl groups in dihydrodiols. nih.gov |

| Circular Dichroism (CD) | Information on the stereochemistry of chiral molecules. | Determination of the absolute configuration (R/S) of separated enantiomers. nih.gov |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Adduct Identification and Quantification

Mass spectrometry stands as a cornerstone technique for the unambiguous identification and quantification of adducts formed between metabolites of 7-methyldibenz[a,h]anthracene and biological molecules. Electrospray ionization mass spectrometry (ESI-MS), particularly in negative ion mode, allows for the detection of intact conjugate anions. In contrast, positive mode ESI-MS can identify the carbocations released from these metabolites.

Tandem mass spectrometry (MS/MS) provides a higher level of structural information. By selecting a specific parent ion and subjecting it to fragmentation, MS/MS experiments generate a characteristic fragmentation pattern that can confirm the identity of an adduct. This technique is invaluable for distinguishing between different isomeric adducts and for providing insights into the site of adduction on the nucleobase. For instance, studies on related methylated PAHs have successfully used fragment ion MS/MS to analyze the carbonium ions and their fragmentation patterns, revealing subtle structural differences.

³²P-Postlabeling for DNA Adduct Detection

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection of DNA adducts, even when present at very low levels. This technique involves the enzymatic digestion of DNA that has been exposed to a carcinogen, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 3'-hydroxyl group of the adducted nucleotides. The resulting ³²P-labeled adducts are then separated, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and detected by their radioactivity.

Research on analogous compounds like 7-methylbenz[a]anthracene has demonstrated the power of this method. In such studies, ³²P-postlabeling coupled with HPLC and TLC has successfully identified deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) adducts formed from both the anti- and syn-bay-region diol-epoxides. nih.gov This approach allows for the quantification of total covalent binding to DNA and the identification of major and minor adducts. nih.gov

UV-Visible Absorption and Fluorescence Spectroscopy for Metabolite Characterization

UV-visible absorption and fluorescence spectroscopy are fundamental tools for the initial characterization of PAH metabolites. These techniques are often used in conjunction with separation methods like HPLC. Metabolites of 7-methyldibenz[a,h]anthracene are identified by comparing their chromatographic behavior and their UV-visible absorption spectra with those of authentic reference compounds. The characteristic absorption spectra of PAHs arise from the π-electron systems of their aromatic rings.

Fluorescence spectroscopy offers even greater sensitivity and selectivity for certain compounds. The fluorescence emission spectra of PAH metabolites can provide information about the structure of the chromophore. For example, in studies of related compounds, fluorescence spectra of DNA adducts have been used to deduce the structure of the bound hydrocarbon derivative, indicating which rings of the parent PAH have been metabolically altered.

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular dichroism (CD) spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules, such as the dihydrodiol metabolites of 7-methyldibenz[a,h]anthracene. The biotransformation of PAHs is often highly stereoselective, leading to the formation of specific enantiomers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules.

By comparing the CD spectra of isolated metabolites with those of reference compounds of known absolute configuration, the stereochemistry of the metabolites can be established. nih.gov This is crucial because the biological activity of PAH metabolites, including their carcinogenicity, is often highly dependent on their stereochemistry. For instance, the conformation of the dihydrodiol (quasi-diaxial vs. quasi-diequatorial) can significantly alter the CD spectrum, a factor that must be considered in the analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel metabolites and adducts of 7-methyldibenz[a,h]anthracene. While other methods provide strong evidence for a proposed structure, ¹H and ¹³C NMR spectroscopy can provide a complete and unambiguous structural assignment.

Proton NMR (¹H NMR) spectral analysis can, for example, help determine the conformation of dihydrodiol metabolites in solution. nih.gov Furthermore, detailed analysis of NMR spectra of adducts formed between PAH metabolites and nucleosides or nucleotides can pinpoint the exact site of attachment on both the hydrocarbon and the base, and establish the stereochemical relationship between the two moieties. nih.gov

Electrochemical Methods in Bioactivation Studies

Electrochemical methods provide a valuable in vitro approach to studying the bioactivation of PAHs like 7-methyldibenz[a,h]anthracene. These techniques can simulate the metabolic oxidation processes that occur in vivo.

Electrochemical Oxidation for Synthetic Adduct Generation

Electrochemical oxidation can be used to generate reactive intermediates of 7-methyldibenz[a,h]anthracene, which can then be reacted with DNA or its constituent nucleosides to produce adducts for analytical standards. This method offers a controlled way to produce specific adducts that might be difficult to synthesize through traditional chemical routes. The oxidation of the parent PAH on an electrode surface can mimic the enzymatic oxidation by cytochrome P450 enzymes, leading to the formation of radical cations and other reactive species that are precursors to DNA adducts. Studies on anthracene (B1667546) have shown that electrochemical oxidation can produce various products, including quinones and diols, depending on the reaction conditions. nih.gov This approach, when applied to 7-methyldibenz[a,h]anthracene, can be instrumental in preparing standards for the identification of adducts found in biological samples.

Based on a comprehensive review of the available scientific literature, it is not possible to generate a detailed article focusing solely on the chemical compound “Dibenz(a,h)anthracene, 7-methyl-” and its biotransformation products according to the specified outline.

Extensive searches for research data on the DNA adductomics, LC-MS-based analysis, and emerging omics technologies for this specific compound have yielded no direct results. The existing literature focuses on related but structurally distinct polycyclic aromatic hydrocarbons (PAHs) such as 7-methylbenz[a]anthracene (7-MBA), 7,12-dimethylbenz[a]anthracene (DMBA), and the parent compound dibenz[a,h]anthracene (B1670416) (DBA).

While methodologies for analyzing DNA adducts of PAHs in general are well-documented, applying this information to "Dibenz(a,h)anthracene, 7-methyl-" without specific experimental data would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be constructed as it would lack the necessary factual basis for this particular chemical.

Theoretical and Computational Approaches in Research

Molecular Modeling of Interactions with Biological Macromolecules

Molecular modeling encompasses a range of computational techniques used to simulate and analyze the interactions between small molecules and biological targets such as DNA and enzymes. These studies are crucial for understanding the initial events that can lead to carcinogenesis.

DNA Intercalation and Binding Site Analysis

The interaction of polycyclic aromatic hydrocarbon (PAH) metabolites with DNA is a critical step in their mechanism of carcinogenicity. While direct studies on 7-methyldibenz(a,h)anthracene are limited, research on analogous compounds like 7-methylbenz[a]anthracene (B135024) (7-MBA) provides significant insights into these processes. The metabolic activation of 7-MBA is thought to proceed through its bay-region dihydrodiol-epoxide, which can then form covalent adducts with DNA. nih.gov

Computational analysis, in conjunction with experimental techniques like ³²P-postlabeling, helps identify the specific nature of these DNA adducts. For 7-MBA, studies in mouse epidermis have identified both deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) adducts formed from its anti- and syn-bay-region diol-epoxides. nih.gov The major adduct has been identified as (+)-anti-7-MBADE-trans-N²-dGuo. nih.gov The formation of these adducts is a key event, and their specific structures can influence subsequent cellular processes like DNA replication and repair, ultimately affecting the compound's carcinogenic potential. The total covalent binding of 7-MBA to DNA has been measured and correlates with its tumor-initiating activity when compared to other PAHs. nih.gov

Molecular modeling can further elucidate the binding preferences and conformations of these adducts within the DNA helix. These models can simulate how the bulky PAH metabolite intercalates between DNA base pairs or binds to the minor or major grooves, causing distortions in the DNA structure. This structural perturbation is believed to be a key factor in initiating the cascade of events leading to mutations.

Enzyme-Substrate Docking Studies

The metabolism of PAHs is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. Computational docking studies are instrumental in understanding how a substrate like 7-methyldibenz(a,h)anthracene fits into the active site of these enzymes. While specific docking studies for 7-methyldibenz(a,h)anthracene are not widely published, the principles can be understood from research on related compounds.

For instance, studies on dibenzo[a,h]anthracene have shown that specific human P450 enzymes, such as CYP1A2 and CYP2C9, are highly active in its metabolism. nih.gov These enzymes catalyze the formation of dihydrodiols, which are precursors to the ultimate carcinogenic diol-epoxides. nih.gov

Docking simulations can predict the binding affinity and orientation of the substrate within the enzyme's active site. Research on the metabolites of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) has shown that hydroxylated metabolites can have a higher binding affinity for certain P450 isoforms than the parent compound. nih.gov For example, the binding affinities of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-HOMMBA) and 12-hydroxymethyl-7-methylbenz[a]anthracene (12-HOMMBA) to purified P450c were found to be 2.5-fold higher than that of DMBA. nih.gov This preferential binding can influence the metabolic pathway and the production of genotoxic species. nih.gov Such studies highlight how computational docking can reveal the subtleties of enzyme-substrate interactions that govern the metabolic activation of methylated PAHs.

| Compound | Enzyme | Binding Affinity (Kd) |

| 7,12-dimethylbenz[a]anthracene (DMBA) | P450c | 265 nM |

| 7-hydroxymethyl-12-methylbenz[a]anthracene (7HOMMBA) | P450c | 95 nM |

| 12-hydroxymethyl-7-methylbenz[a]anthracene (12HOMMBA) | P450c | 110 nM |

Table 1: Binding affinities of DMBA and its hydroxylated metabolites to reconstituted cytochrome P450c, demonstrating the increased affinity of the metabolites. Data sourced from studies on competitive metabolism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Predictions

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive Models for Biological Activity

QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, or 3D features) of a set of chemicals with their experimentally measured activity, such as carcinogenicity or mutagenicity. For polycyclic aromatic hydrocarbons, QSAR models have been used to predict their carcinogenic potential based on structural features.

The "di-region theory," for example, is a concept used to establish QSARs for PAHs, integrating viewpoints on the formation of bay-region carbonium ions and methylene (B1212753) carbonium ions from methyl groups. This approach has been applied to large sets of alkyl-substituted PAHs to establish a relationship between their structure and carcinogenic activity. While specific QSAR models exclusively for 7-methyldibenz(a,h)anthracene are not detailed in available literature, it would be included in broader QSAR studies of methylated PAHs. These models are valuable for screening new or untested compounds for potential toxicity and for prioritizing them for further experimental testing.

Computational Studies on Metabolite Conformations and Reactivity

The biological activity of a PAH is not solely dependent on its parent structure but is critically influenced by the structure, conformation, and reactivity of its metabolites. Computational methods are essential for studying these aspects.

Research on the metabolism of 7-methylbenz[a]anthracene (7-MBA) by rat liver microsomes has shown that it is stereoselectively metabolized into several optically active dihydrodiols. nih.gov The primary metabolites include the trans-5,6-, trans-8,9-, trans-1,2-, trans-3,4-, and trans-10,11-dihydrodiols. nih.gov The absolute configurations of the major enantiomers have been determined to be (R,R). nih.gov

A key finding from these studies is that the conformation of the dihydrodiol metabolite—whether the hydroxyl groups are in quasi-axial or quasi-equatorial positions—can drastically alter its properties, such as its circular dichroism (CD) spectra. nih.gov This conformational difference is crucial because it can affect how the metabolite subsequently fits into the active site of enzymes like epoxide hydrolase or how the resulting diol-epoxide interacts with DNA. Similarly, studies on 7-methyldibenz[a,j]anthracene show that it is primarily metabolized to the 7MeDB[aj]A-3,4-dihydrodiol. nih.gov The differences in dihydrodiol metabolism and conformation between related compounds likely contribute to their varying biological activities. nih.gov

Computational chemistry allows for the calculation of the relative energies of different conformers and the prediction of the most stable structures. These theoretical calculations complement experimental data and provide a deeper understanding of how the position of a methyl group can influence the metabolic fate and ultimate reactivity of the parent PAH.

| Parent Compound | Major Dihydrodiol Metabolites | Absolute Configuration (Major Enantiomers) |

| 7-Methylbenz[a]anthracene (7-MBA) | trans-5,6-dihydrodiol | R,R |

| trans-8,9-dihydrodiol | R,R | |

| trans-1,2-dihydrodiol | R,R | |

| trans-3,4-dihydrodiol | R,R | |

| trans-10,11-dihydrodiol | R,R | |

| 7-Methyldibenz[a,j]anthracene | trans-3,4-dihydrodiol | Not specified |

Table 2: Predominant dihydrodiol metabolites formed from the metabolism of methylated PAHs by liver microsomes or keratinocytes, as determined by experimental and computational analysis. nih.govnih.gov

Environmental Distribution and Fate: Mechanistic Considerations in Ecological Models

Environmental Biotransformation Processes

Biotransformation by microorganisms is a primary route for the degradation of PAHs in the environment. Both fungi and bacteria have demonstrated the ability to metabolize these complex organic molecules, although the specific pathways and efficiencies can vary significantly.

Fungi, particularly white-rot fungi, possess powerful extracellular enzyme systems that can degrade a wide range of persistent organic pollutants, including PAHs. While direct studies on the fungal metabolism of 7-methyldibenz(a,h)anthracene are limited, research on analogous compounds provides significant insights into the likely metabolic pathways.

A study on the metabolism of the structurally similar 7-methylbenz[a]anthracene (B135024) by the fungus Cunninghamella elegans revealed that the methyl group is a primary site of initial oxidative attack. The fungus metabolizes 7-methylbenz[a]anthracene to a variety of hydroxylated and dihydrodiol derivatives. The major metabolites identified indicate that hydroxylation of the methyl group is a key initial step, followed by further oxidation of the aromatic rings. This process is mediated by cytochrome P-450 monooxygenases and epoxide hydrolases, which are highly regio- and stereoselective in their action bohrium.com.

Table 1: Fungal Metabolites of a Related Methylated PAH

| Parent Compound | Fungal Species | Major Metabolites |

|---|

This table is based on data for a structurally similar compound and illustrates a likely metabolic pathway for 7-methyldibenz(a,h)anthracene.

The enzymatic machinery of fungi, such as lignin (B12514952) peroxidases and manganese peroxidases produced by white-rot fungi, are also known to be involved in the degradation of high molecular weight PAHs researchgate.net. These enzymes generate highly reactive radicals that can initiate the oxidation of the condensed aromatic ring structures.

Bacteria play a crucial role in the bioremediation of PAH-contaminated environments. Numerous bacterial species, particularly from the genera Mycobacterium, Pseudomonas, Rhodococcus, and Sphingomonas, are known to degrade PAHs nih.govoup.comresearchgate.netpjoes.com. The degradation of methylated PAHs by bacteria often involves initial oxidation of the methyl group or the aromatic ring.

While specific studies on the bacterial degradation of 7-methyldibenz(a,h)anthracene are not extensively documented, research on the degradation of other high molecular weight PAHs by bacteria such as Mycobacterium vanbaalenii PYR-1 has shown the capability of these microorganisms to attack complex structures gavinpublishers.com. The degradation pathways typically commence with a dioxygenase enzyme attacking the aromatic ring to form a cis-dihydrodiol. This is then followed by dehydrogenation and subsequent ring cleavage nih.govgavinpublishers.com. For methylated PAHs, bacteria may employ monooxygenases to hydroxylate the methyl group, which can then be further oxidized to a carboxylic acid, facilitating further degradation.

Table 2: Common Bacterial Genera and Pathways for PAH Degradation

| Bacterial Genus | Typical Initial Enzymatic Attack | Common Intermediate |

|---|---|---|

| Pseudomonas | Dioxygenation | cis-Dihydrodiols |

| Mycobacterium | Dioxygenation/Monooxygenation | cis-Dihydrodiols, Ring Cleavage Products |

| Rhodococcus | Dioxygenation | Catechols |

The mycolic acid-rich cell walls of bacteria like Mycobacterium are thought to enhance the uptake of hydrophobic compounds such as PAHs, making them particularly effective degraders oup.com.

Bioaccumulation Mechanisms in Experimental Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all exposure routes. For hydrophobic compounds like 7-methyldibenz(a,h)anthracene, there is a tendency to partition from the water column into the lipid-rich tissues of aquatic organisms nih.govresearchgate.net. The extent of bioaccumulation is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state rivm.nl.

The bioaccumulation of PAHs is influenced by factors such as the organism's lipid content, its ability to metabolize the compound, and the physicochemical properties of the PAH itself, particularly its hydrophobicity as indicated by the octanol-water partition coefficient (Kow) researchgate.netnih.gov. Organisms like fish can metabolize PAHs, which can lead to lower BCF values for the parent compound but the formation of potentially more toxic metabolites rivm.nl. In contrast, many invertebrates have a lower metabolic capacity, which can result in higher bioaccumulation of the parent PAH rivm.nl.

A report by the Dutch National Institute for Public Health and the Environment (RIVM) evaluated the bioaccumulation of various PAHs. For dibenz[a,h]anthracene (B1670416), a structurally similar, non-methylated compound, very high BCF values have been reported in the water flea Daphnia magna rivm.nl. This suggests a high potential for bioaccumulation of 7-methyldibenz(a,h)anthracene in aquatic invertebrates.

Table 3: Bioconcentration Factors (BCF) for Dibenz[a,h]anthracene in an Aquatic Invertebrate

| Compound | Organism | BCF Value (L/kg) | Classification |

|---|

This data for a related compound suggests a high bioaccumulation potential for 7-methyldibenz(a,h)anthracene, particularly in organisms with low metabolic capacity.

Research on Occurrence in Environmental Matrices (Focus on Analytical Detection and Source Attribution in Research)

The detection and quantification of specific PAHs like 7-methyldibenz(a,h)anthracene in complex environmental mixtures require sophisticated analytical techniques. Understanding its occurrence and distribution is key to identifying its sources and assessing its environmental fate.

7-Methyldibenz(a,h)anthracene, like other high molecular weight PAHs, has low volatility and is predominantly found associated with particulate matter in the atmosphere nih.gov. These particles can be transported over long distances before being removed from the atmosphere through wet and dry deposition nih.govcapes.gov.bruludag.edu.tr.

Research on atmospheric PAHs often involves the collection of air samples on filters, followed by extraction and analysis. Source attribution studies utilize the relative abundance of different PAHs, including methylated derivatives, to identify emission sources researchgate.netherts.ac.uknih.gov. For instance, specific ratios of certain PAHs can help distinguish between sources such as vehicular emissions, coal combustion, and biomass burning researchgate.net. The presence of 7-methyldibenz(a,h)anthracene in atmospheric samples points to incomplete combustion of organic materials as a primary source tpsgc-pwgsc.gc.ca.

In aquatic and soil environments, 7-methyldibenz(a,h)anthracene is expected to be strongly sorbed to sediment and soil organic matter due to its hydrophobic nature tpsgc-pwgsc.gc.ca. Its low water solubility limits its mobility in the dissolved phase.

The analysis of 7-methyldibenz(a,h)anthracene in water and soil samples typically involves extraction with an organic solvent, followed by a cleanup step to remove interfering substances, and finally instrumental analysis researchgate.netnih.govpfigueiredo.orgrsc.org. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique that allows for the separation and identification of individual PAH isomers, including methylated ones bohrium.comthermofisher.comresearchgate.netnih.gov. High-performance liquid chromatography (HPLC) with fluorescence or UV detection is another common method nih.govresearchgate.netresearchgate.net. The development of isomer-specific analytical methods is crucial because the toxicity of PAH isomers can vary significantly bohrium.com.

Recent advancements in analytical techniques, such as condensed phase membrane introduction mass spectrometry (CP-MIMS), offer rapid and sensitive detection of PAH isomers directly in soil samples, which can aid in more efficient monitoring and source attribution bohrium.com.

Future Research Horizons for 7-Methyldibenz(a,h)anthracene: An In-depth Analysis

The scientific community's understanding of the carcinogenic properties of 7-methyldibenz(a,h)anthracene (7-methyl-DBA) has advanced significantly, yet critical questions remain. The intricate mechanisms by which this potent polycyclic aromatic hydrocarbon (PAH) exerts its effects are not fully elucidated, necessitating further investigation. This article explores key future research directions and unanswered questions surrounding 7-methyl-DBA, focusing on uncharacterized metabolites, lesser-known metabolic pathways, advanced computational modeling, novel analytical techniques, the biological activity of its isomers, and the integration of multi-omics data for a comprehensive understanding.

Q & A

Basic Questions

Q. What analytical methods are validated for detecting 7-Methyl-dibenz(a,h)anthracene in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Use a DB-17MS column (30 m × 0.25 mm ID, 0.15 µm film thickness) with split/splitless injection. Calibrate using deuterated internal standards (e.g., dibenz[a,h]anthracene-d14) to improve accuracy in complex matrices like soil or air particulates . Pre-concentration via solid-phase extraction (SPE) is recommended for trace-level detection.

Q. What are the key physicochemical properties influencing 7-Methyl-dibenz(a,h)anthracene’s environmental behavior?

- Answer : Key properties include:

- LogP : ~5.76 (predicts high lipid solubility and bioaccumulation potential) .

- Melting Point : ~122–123°C (indicates stability in solid form) .

- Reactivity : Susceptible to photooxidation due to aromatic ring structure, but methylation at position 7 may reduce reactivity compared to unsubstituted PAHs .

Q. What synthetic routes are reported for methyl-substituted dibenz(a,h)anthracene derivatives?

- Answer : While direct synthesis of 7-Methyl-dibenz(a,h)anthracene is not explicitly detailed in the evidence, analogous methods include:

- Catalytic alkylation : Use methyl halides with Lewis acid catalysts (e.g., AlCl₃) on parent PAHs .

- Hydrogenation modifications : For derivatives like octahydro-dibenz(a,h)anthracene, employ Pt/Pd catalysts under high-pressure H₂ .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data between 7-Methyl-dibenz(a,h)anthracene and its hydrogenated analogs?

- Methodological Approach :

- Comparative in vitro assays : Use Ames tests with S9 metabolic activation to compare mutagenicity of 7-Methyl-dibenz(a,h)anthracene vs. hydrogenated derivatives (e.g., octahydro forms). The parent compound is expected to exhibit higher genotoxicity due to intact aromatic rings enabling DNA intercalation .

- Dose-response modeling : Quantify tumor incidence in rodent models, controlling for metabolic differences (e.g., CYP450 enzyme activity) .

Q. What experimental designs are optimal for studying metabolic activation pathways of 7-Methyl-dibenz(a,h)anthracene?

- Answer :